(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-13-4-3-6-23-17(13)22-16(21-5-9-29-11-8-25)14(18(23)26)12-15-19(27)24(7-10-28-2)20(30)31-15/h3-4,6,12,21,25H,5,7-11H2,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBPTHOXFUFKBI-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a complex organic molecule with potential biological activity due to its unique structural features. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparisons with structurally related compounds.
Structural Characteristics
This compound features:
- A thiazolidinone moiety,
- A pyrido-pyrimidine structure,
- Multiple functional groups including amine and ether functionalities.
These characteristics suggest that the compound may interact with various biological targets, making it a candidate for further pharmacological investigation.
Preliminary Biological Activity
While comprehensive research data specifically on this compound is limited, preliminary studies indicate potential biological activities, including:
- Antimicrobial properties
- Antidiabetic effects
- Anticancer activity
These activities are inferred from the structural similarities with other known compounds exhibiting similar properties.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparative analysis with structurally related compounds is beneficial. The following table summarizes some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Methyl-4H-pyrido[1,2-a]pyrimidin-3-one | Pyrido-pyrimidine core | Antimicrobial |
| Thiazolidinedione derivatives | Thiazolidinone ring | Antidiabetic |
| 2-Hydroxyethylamino compounds | Hydroxyethyl group | Anticancer |
The presence of both thiazolidinone and pyrido-pyrimidine frameworks in the compound suggests that it may exhibit synergistic effects , potentially leading to novel therapeutic applications.
The exact mechanisms of action for this compound remain to be elucidated. However, based on similar compounds:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with cell surface receptors could modulate signaling pathways.
- Cellular Uptake : The presence of hydroxyethyl and methoxyethyl groups may enhance cellular permeability.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related compounds have shown promising results in various studies. For instance:
- A study on thienopyrimidines demonstrated broad-spectrum antibacterial and antifungal activities, suggesting that similar structural motifs may confer these benefits to our compound as well .
Future Directions
Given the preliminary insights into its potential biological activity, future research should focus on:
- Synthesis and Characterization : Establishing robust synthetic pathways for the compound to facilitate further studies.
- In vitro and In vivo Studies : Conducting detailed pharmacological evaluations to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits several promising biological activities:
Antiviral Activity
Research suggests that similar compounds can inhibit key enzymes involved in viral replication. For instance, thiazolidinone derivatives have shown over 95% inhibition against the Hepatitis C virus (HCV) in vitro. The structural features of this compound may enhance its ability to interfere with viral replication processes.
Antibacterial Activity
The compound has demonstrated strong antibacterial properties, with minimum inhibitory concentrations (MIC) reported as low as 3.13 μM against Staphylococcus aureus. The presence of furan and thiazolidine rings may contribute to its efficacy by disrupting bacterial cell wall synthesis or function.
Antitumor Activity
While specific mechanisms are yet to be fully elucidated, it is hypothesized that the compound may induce apoptosis in cancer cells and disrupt cellular signaling pathways. This potential was noted in studies involving related thiazolidinone derivatives that have shown antitumor activity.
Study on Thiazolidinone Derivatives
A study published in 2025 highlighted the antiviral and antibacterial properties of thiazolidinone derivatives, noting their effectiveness against various pathogens. These findings suggest that the structural components present in (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one may similarly confer significant biological activity .
Comparison with Similar Compounds
Substituent Variations on the Pyrido[1,2-a]pyrimidinone Ring
Implications :
- The 2-(2-hydroxyethoxy)ethylamino group in the target compound improves water solubility compared to bulky aromatic (e.g., 1-phenylethyl in ) or non-polar substituents .
Substituent Variations on the Thiazolidin-4-one Ring
Implications :
- The 2-methoxyethyl group balances lipophilicity and polarity, unlike the highly lipophilic 1-phenylethyl () or isobutyl () groups .
- Methylthio substituents () may confer higher reactivity but lower metabolic stability .
Research Findings and Trends
Structure-Activity Relationship (SAR) :
- Polar substituents (e.g., hydroxyethoxy) improve solubility but may reduce cell membrane penetration.
- Bulky groups (e.g., phenylethyl) enhance target binding affinity in hydrophobic pockets but limit bioavailability .
Synthetic Optimization: highlights the use of Schiff base condensation for methylidene bridge formation, a method applicable to the target compound .
Q & A
Q. What safety protocols are critical for handling this compound in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
